![molecular formula C16H14Cl2O4 B1203246 methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate CAS No. 75021-72-6](/img/structure/B1203246.png)
methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-diclofop-methyl is a methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate that is the (S)-enantiomer of diclofop-methyl. It is an enantiomer of a (R)-diclofop-methyl.
科学的研究の応用
Herbicide Selectivity and Plant Physiology
Methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, commonly referred to as dichlofop-methyl, is primarily used as a selective herbicide. Shimabukuro et al. (1978) observed its effects on oat, wild oat, and wheat, noting its function as a strong auxin antagonist and its distinct biological activities in the form of dichlofop-methyl and its metabolite, dichlofop. This compound was found to inhibit auxin-stimulated elongation in oat and wheat coleoptile segments and selectively inhibit root growth in wild oat without affecting wheat (Shimabukuro, R. H. Shimabukuro, Nord, & Hoerauf, 1978).
Weed Control Potential
Research by Andersen (1976) showed the potential of this compound in controlling seedling grasses, suggesting its application in both grass and broadleaf crops. It was observed that this herbicide's effectiveness varies across different grass species, indicating its selective weed control capabilities (Andersen, 1976).
Structural and Molecular Studies
Nestler et al. (1979) highlighted that dichlofop-methyl emerged as an optimum wild oat herbicide from the phenoxy-phenoxy series, a new class of selective grass herbicides discovered at the time. Their study focused on the synthesis and potential applications of various phenoxy-phenoxy-propionic acid derivatives (Nestler, Langeluddeke, Schönowsky, & Schwerdtle, 1979).
Ultrastructural Effects on Plants
The ultrastructural effects and translocation of this compound were studied by Brezeanu et al. (1976), who observed its distinct impacts on resistant wheat and susceptible wild oat. Notably, chloroplasts were the most affected organelles in both species, indicating cellular alterations at the microscopic level (Brezeanu, Davis, & Shimabukuro, 1976).
Soil Interactions
Werner, Garratt, and Pigott (2012) focused on the sorption of 2,4-D and other phenoxy herbicides, including methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, to various soil components. Their study provided insights into how soil parameters like pH, organic carbon content, and iron oxides affect the sorption behavior of these herbicides (Werner, Garratt, & Pigott, 2012).
Interaction with Other Herbicides
Research by Fletcher and Drexler (1980) demonstrated interactions between diclofop-methyl and other herbicides, like 2,4-D, on plant physiology. This interaction influenced herbicidal efficacy and plant responses, underlining the complexity of using multiple herbicides (Fletcher & Drexler, 1980).
特性
CAS番号 |
75021-72-6 |
|---|---|
製品名 |
methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate |
分子式 |
C16H14Cl2O4 |
分子量 |
341.2 g/mol |
IUPAC名 |
methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3/t10-/m0/s1 |
InChIキー |
BACHBFVBHLGWSL-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
その他のCAS番号 |
75021-72-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)

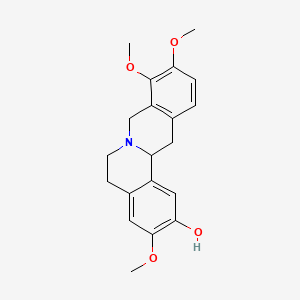
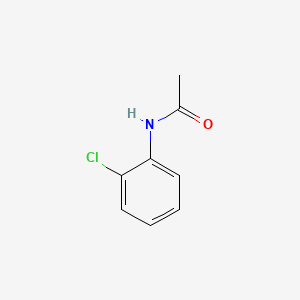

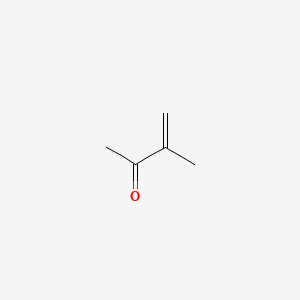

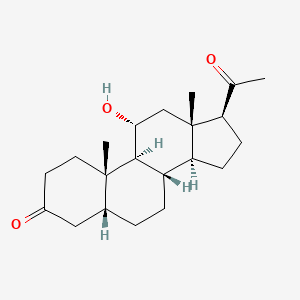
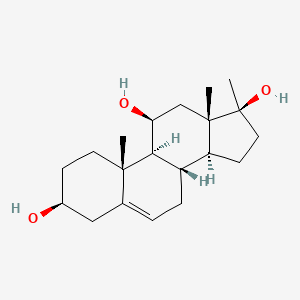
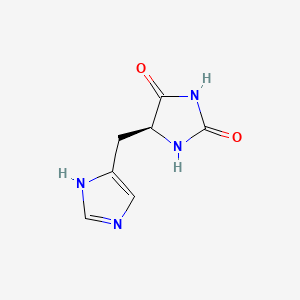
![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)